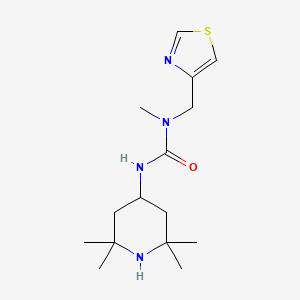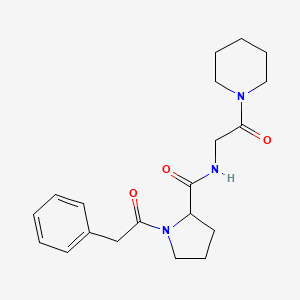
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea depend on the specific cell type and the concentration used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, it has been studied for its potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is its selectivity for CK2, which allows for specific inhibition of this protein kinase without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, a limitation of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more water-soluble analogs of this compound could improve its usefulness in experimental settings.
Métodos De Síntesis
The synthesis of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea involves several steps, starting from commercially available reagents. The key step is the reaction between 1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea and 1,3-dibromopropane, followed by a cyclization reaction with sodium hydroxide and thionyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea has been used in various scientific research studies, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c1-14(2)6-11(7-15(3,4)18-14)17-13(20)19(5)8-12-9-21-10-16-12/h9-11,18H,6-8H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKSZQQVMJSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)N(C)CC2=CSC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)



![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)
![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)